Gangamicin
Overview
Description
Azaquinone is a compound that has garnered significant interest in the field of organic chemistry due to its unique reactivity and potential applications. It is a derivative of quinone, where one or more nitrogen atoms replace carbon atoms in the quinone structure. This modification imparts distinct chemical properties to azaquinone, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azaquinone can be synthesized through several methods. One common approach involves the (4 + 2) cyclization of aza-o-quinone methides with azlactones. This base-promoted reaction generates aza-o-quinone methides in situ from N-(o-chloromethyl)aryl amides, which then undergo cyclization with azlactones to produce dihydroquinolinone derivatives in high yields .
Industrial Production Methods
Industrial production of azaquinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Azaquinone undergoes various chemical reactions, including:
Oxidation: Azaquinone can be oxidized to form different oxidation states, which are useful in various chemical processes.
Substitution: Azaquinone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions may require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of azaquinone, such as dihydroquinolinone frameworks, which are biologically important .
Scientific Research Applications
Azaquinone has a wide range of applications in scientific research, including:
Chemistry: It is used as a self-immolative spacer in prodrug systems for controlled drug release.
Industry: Azaquinone derivatives are utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of azaquinone involves its ability to undergo self-immolative elimination reactions. Upon exposure to specific stimuli, such as reductive conditions, azaquinone releases its attached functional groups through a domino-like mechanism. This process is facilitated by the formation of transition states with lower activation energy, allowing for efficient disassembly of the compound .
Comparison with Similar Compounds
Azaquinone is unique compared to other quinone derivatives due to the presence of nitrogen atoms in its structure. Similar compounds include:
Quinone methides: These compounds also undergo self-immolative elimination but differ in their reactivity and stability.
Para-quinone methides: These are attractive synthons in organic synthesis due to their high reactivity.
Isoalloxazines: These flavin derivatives have tailored redox properties and are used in various biochemical applications.
Azaquinone stands out due to its ability to release a wide range of functional groups, including amines, phenols, thiols, sulfonamides, and carboxyamides, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-(cyclooctylamino)quinoline-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBSXTTUNYWOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189511 | |
Record name | Gangamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35961-95-6 | |
Record name | Gangamicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gangamicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gangamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GANGAMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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